N-(3-cyanophenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

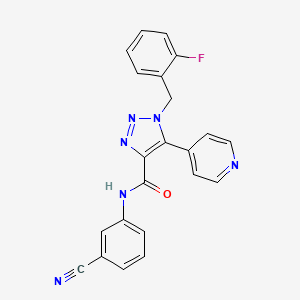

The compound N-(3-cyanophenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based molecule with a 1,2,3-triazole core substituted at positions 1, 4, and 3. Key structural features include:

- Position 1: A 2-fluorobenzyl group, which introduces electron-withdrawing fluorine for metabolic stability .

- Position 5: A pyridin-4-yl substituent, contributing to π-π stacking interactions in target binding .

This scaffold is frequently explored in medicinal chemistry for kinase inhibition and anticancer activity due to its ability to mimic adenine in ATP-binding pockets .

Properties

IUPAC Name |

N-(3-cyanophenyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN6O/c23-19-7-2-1-5-17(19)14-29-21(16-8-10-25-11-9-16)20(27-28-29)22(30)26-18-6-3-4-15(12-18)13-24/h1-12H,14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAFEEWUJBXLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)C4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanophenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1798673-35-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that triazole derivatives possess significant anticancer properties. For instance, various studies have demonstrated that compounds containing the triazole moiety exhibit cytotoxic effects against different cancer cell lines. In particular, triazole-containing compounds have been evaluated for their ability to induce apoptosis and cell cycle arrest in cancer cells.

Case Study: Cytotoxicity Against MCF-7 Cell Line

- A study synthesized several nitrogen heterocycles, including triazole derivatives, and tested them against the MCF-7 breast cancer cell line.

- Results indicated that certain derivatives exhibited potent cytotoxic activity, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Triazoles are known to inhibit various enzymes, including carbonic anhydrases and kinases.

Inhibition of Carbonic Anhydrase-II

- A series of synthesized 1H-1,2,3-triazole analogs showed moderate inhibition against carbonic anhydrase-II.

- The IC50 values ranged from 13.8 to 35.7 µM, indicating promising inhibitory potential compared to the standard acetazolamide (IC50 = 18.2 µM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Substituent Effects : The presence of electronegative groups enhances inhibitory activity.

- Triazole Ring : The triazole scaffold contributes significantly to the compound's overall biological efficacy.

Summary of Research Findings

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Its structure allows for interaction with various biological targets that are crucial in cancer pathways. In vitro studies have demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from triazole scaffolds have been reported to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .

Antifungal Properties

Research indicates that triazole derivatives possess antifungal activity, particularly against pathogenic fungi such as Candida species. The mechanism often involves inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity. The compound's ability to disrupt fungal growth makes it a candidate for further development in antifungal therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of N-(3-cyanophenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. SAR studies have shown that modifications to the triazole ring and substituents on the phenyl groups can significantly influence pharmacological properties such as potency and selectivity against specific targets .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in inflammatory pathways and cancer progression, indicating its potential as a dual-action therapeutic agent .

Synthesis and Derivative Development

The synthesis of this compound typically involves multistep reactions that allow for the introduction of various functional groups. The versatility in synthesis enables the development of numerous derivatives with tailored biological activities. For example, modifications can enhance solubility or bioavailability, which are critical for therapeutic applications .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

a) Position 1 Substitutions

- Target Compound : 2-fluorobenzyl group (electron-withdrawing, meta-fluorine).

- Analog 1 : N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide ():

b) Position 5 Substitutions

- Target Compound : Pyridin-4-yl (nitrogen at para-position).

- Analog 2: 1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (): Position 5: Pyridin-4-yl (same as target). Position 4: Pyridin-4-ylmethyl carboxamide (enhanced solubility but reduced hydrophobicity vs. 3-cyanophenyl) .

c) Position 4 Carboxamide Modifications

- Target Compound: 3-cyanophenyl carboxamide (cyano group enhances dipole interactions).

- Analog 3: 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (): Position 4: Thienopyrimidine-linked carboxamide. Impact: Trifluoromethyl group increases lipophilicity, while thienopyrimidine introduces planar heterocyclic interactions .

a) Antitumor Activity

- Target Compound : Structural similarity to c-Met kinase inhibitors (e.g., ), but explicit data unavailable.

- Analog 4: 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (): GP value of 68.09% against NCI-H522 lung cancer cells. Comparison: The target’s 3-cyanophenyl may improve target engagement over carboxylic acid derivatives .

b) Kinase Inhibition (Hsp90 and B-Raf)

Physicochemical Properties

Key Differentiators and Implications

Position 1 Flexibility : The 2-fluorobenzyl group in the target compound offers a balance of metabolic stability and steric accessibility compared to bulkier substituents in analogs .

Pyridine Orientation : Pyridin-4-yl (target) vs. pyridin-3-yl (Analog 1) may influence binding to kinases with specific pocket geometries .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3-cyanophenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Key steps include:

- Step 1: Preparation of the alkyne precursor (e.g., propargyl pyridine derivative) and azide component (e.g., 2-fluorobenzyl azide).

- Step 2: Cycloaddition under mild conditions (room temperature or 50–60°C) using CuI (5–10 mol%) in a polar solvent (e.g., DMF or DMSO) .

- Step 3: Post-reaction purification via column chromatography or recrystallization, monitored by TLC and confirmed via / NMR and HRMS .

Advanced: How can regioselectivity in triazole ring formation be optimized during synthesis?

Answer:

Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is influenced by:

- Catalyst choice: Cu(I) favors 1,4-regioselectivity, while Ru catalysts may shift selectivity .

- Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, enhancing Cu(I) efficiency.

- Temperature control: Lower temperatures (0–25°C) reduce side reactions. Validate outcomes via NMR (distinct proton splitting patterns for 1,4- vs. 1,5-isomers) .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy: / NMR identifies substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl) and confirms triazole ring formation .

- Mass spectrometry: HRMS validates molecular weight and fragmentation patterns.

- X-ray crystallography: Use SHELXL for refinement of crystal structures, resolving bond lengths/angles and verifying regiochemistry .

Advanced: How to address discrepancies in crystallographic data during structural refinement?

Answer:

- Data validation: Use WinGX to check for twinning, absorption, or incorrect space group assignments.

- Refinement strategies: In SHELXL, apply restraints for disordered regions (e.g., fluorobenzyl groups) and refine anisotropic displacement parameters. Cross-validate with PLATON to detect missed symmetry .

- Contradiction resolution: Compare experimental bond lengths (e.g., C-N in triazole: ~1.33 Å) with DFT-optimized geometries to identify outliers .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Anticancer activity: Test against NCI-60 cell lines using MTT assays, with IC values compared to reference drugs (e.g., doxorubicin) .

- Antimicrobial screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, targeting conserved ATP-binding sites .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR). Prioritize hydrogen bonds between the triazole carboxamide and catalytic lysine residues .

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify critical binding residues .

- QSAR studies: Corrogate substituent effects (e.g., 3-cyanophenyl vs. 4-chlorophenyl) on bioactivity using CoMFA/CoMSIA .

Advanced: How to mitigate solubility limitations in cellular assays?

Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Pro-drug strategies: Introduce hydrolyzable groups (e.g., acetate esters) to the carboxamide moiety, improving membrane permeability .

- Structural analogs: Replace the 3-cyanophenyl group with more polar substituents (e.g., sulfonamide) to balance lipophilicity (logP < 3) .

Advanced: How to design SAR studies to improve enzymatic potency?

Answer:

- Core modifications: Compare triazole-4-carboxamide vs. pyrazole-3-carboxamide derivatives for target affinity .

- Substituent effects:

- Pyridin-4-yl: Enhances π-stacking with aromatic residues in kinase pockets.

- 2-Fluorobenzyl: Increases metabolic stability via reduced CYP450 oxidation.

- 3-Cyanophenyl: Introduces hydrogen-bonding with active-site asparagine .

- Validation: Synthesize 10–15 analogs and correlate IC values with docking scores to identify pharmacophoric features .

Basic: What stability studies are recommended for long-term storage?

Answer:

- Accelerated degradation: Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the cyanophenyl group) .

- Light sensitivity: Store in amber vials under inert gas (N) to prevent photodegradation of the triazole ring .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

- Assay standardization: Compare protocols for cell line origin (e.g., ATCC vs. DSMZ), passage number, and serum concentration .

- Data normalization: Express IC values relative to internal controls (e.g., staurosporine for kinase inhibition).

- Meta-analysis: Use RevMan to pool results from ≥3 independent studies, applying random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.